
Ezetimib-Diol-Verunreinigung
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ezetimibe Diol Impurity is a chiral compound, meaning it exists in two mirror-image forms (enantiomers). The (3S, 4S) enantiomer is the active form of Ezetimibe, while the (3R, 4R) enantiomer is inactive . .
Synthesis Analysis
The synthesis of Ezetimibe is a multi-step process and hence there is a need to eliminate toxic and unstable intermediates from these synthetic steps . The process and degradation impurities likely to be present in Ezetimibe are described in the referenced paper .Molecular Structure Analysis
The structure of the alkaline degradant was confirmed by LC-MS, 1H and 13C NMR and IR spectroscopy . On the basis of spectral data, the structure of the degradant was confirmed as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid .Chemical Reactions Analysis
The alkaline degradant was detected by high performance liquid chromatography (HPLC) at relative retention time (RRT) of 1.48 with respect to Ezetimibe . This degradant was isolated by preparative HPLC .Physical And Chemical Properties Analysis
Ezetimibe has a large number of process-related impurities and degradation products and needs strict quality control of its impurities . Specific chiral methods for the evaluation of its chiral impurities are also a need for Ezetimibe .Wissenschaftliche Forschungsanwendungen
Chromatographische Analyse
Eine Anwendung, die erwähnt wird, ist die Verwendung chromatographischer Techniken, wie z. B. UPLC–MS/MS, zur Beurteilung von Ezetimib und seinen Verunreinigungen, einschließlich Ezetimib-Diol-Verunreinigung. Dies beinhaltet die chromatographische Trennung mit spezifischen Säulen zur genauen Identifizierung und Quantifizierung .
Verunreinigungsprofiling
Verunreinigungsprofiling ist eine weitere wichtige Anwendung, bei der this compound eine Rolle spielen kann. Dazu gehört die Identifizierung und Charakterisierung von Verunreinigungen in Arzneimittelsubstanzen oder -produkten, was für die Arzneimittelsicherheit und -wirksamkeit entscheidend ist .
Wirkmechanismus
Ezetimibe is a selective inhibitor of the cholesterol transport protein Nieman Pick C1 like 1 protein . While they differ in their mechanism, most reports suggest that both statins and ezetimibe share some end results, such as potentially increasing hepatic LDL receptor activity resulting in enhanced clearance of LDL particles .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ezetimibe Diol Impurity involves the conversion of Ezetimibe to its diol impurity through a series of chemical reactions.", "Starting Materials": [ "Ezetimibe" ], "Reaction": [ "Step 1: Oxidation of Ezetimibe with mCPBA in dichloromethane to form Ezetimibe epoxide", "Step 2: Reduction of Ezetimibe epoxide with sodium borohydride in ethanol to form Ezetimibe diol", "Step 3: Isolation and purification of Ezetimibe diol impurity from the reaction mixture" ] } | |
CAS-Nummer |
1374250-08-4 |
Molekularformel |
C24H25F2NO3 |
Molekulargewicht |
413.465 |
IUPAC-Name |
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol |
InChI |
InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1 |
InChI-Schlüssel |
MGEXACDCGCPXOT-GKVQRAMASA-N |
SMILES |
C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O |
Synonyme |
(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-1,5-pentanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


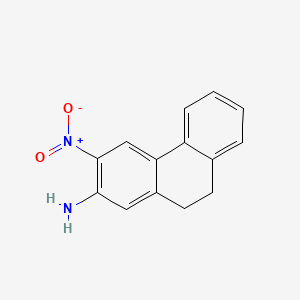
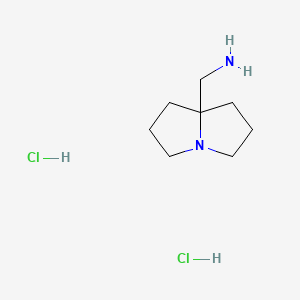
![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
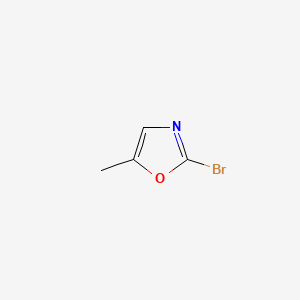
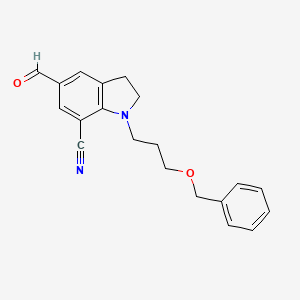
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)
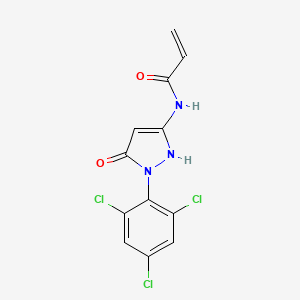

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
